molecular formula C22H21N3O2S B11262754 N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide

N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide

Cat. No.: B11262754
M. Wt: 391.5 g/mol
InChI Key: JPIUIMUGVBZFOR-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide: is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivativesThe presence of the thiazole ring, along with the imidazole and phenyl groups, contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide typically involves multiple steps, starting with the preparation of the thiazole and imidazole intermediates. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with 2-bromoacetophenone to introduce the phenyl group. The final step involves the coupling of this intermediate with 2-(4-methoxyphenyl)ethylamine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This results in the induction of apoptosis in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide stands out due to its unique combination of the thiazole, imidazole, and phenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C22H21N3O2S/c1-27-19-9-7-16(8-10-19)11-12-23-21(26)13-18-15-28-22-24-20(14-25(18)22)17-5-3-2-4-6-17/h2-10,14-15H,11-13H2,1H3,(H,23,26)

InChI Key

JPIUIMUGVBZFOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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